3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-11-7-15-3-1-10(11)12(18)16-4-2-9(8-16)17-5-6-20-13(17)19/h1,3,7,9H,2,4-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTKHXPCKUYSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=C(C=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts . The resulting fluoropyridine is then subjected to further functionalization to introduce the carbonyl group.
The next step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions involving appropriate precursors. Finally, the oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The pyrrolidine and oxazolidinone rings contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Pharmacokinetic and Bioactivity Insights
- Target Compound: The 3-fluoropyridine group increases metabolic stability compared to non-fluorinated analogs (e.g., pyridine or phenyl derivatives) due to reduced cytochrome P450-mediated oxidation .
- Pyrimidoindole Analog (): Exhibits nanomolar affinity for SARS-CoV-2 NSP3 macrodomain but suffers from poor solubility (logP ~3.2), limiting in vivo efficacy .
- Hydroxypentanoyl Derivative (): The hydroxyl group improves aqueous solubility (logP ~1.8) but reduces membrane permeability, making it more suitable for intravenous formulations .
- Bromomethyl Analogue () : Bromine enables facile functionalization (e.g., Suzuki coupling), but the compound is prone to hydrolysis under basic conditions .
Biological Activity
The compound 3-[1-(3-Fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one , also referred to by its CAS number 1479634-87-1, has gained attention in recent research for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining a pyrrolidine ring and a fluoropyridine moiety, which contributes to its distinctive biological properties. The molecular formula is with a molecular weight of approximately 210.20 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The fluorine atom plays a significant role in modulating these interactions, which can lead to inhibition or activation of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for tumor growth and survival, particularly those involved in oncogenic signaling pathways.
- Receptor Modulation : It may interact with receptors that regulate cell proliferation and apoptosis, influencing cancer cell behavior.
Biological Activity
Anticancer Properties : Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity by targeting heat shock protein 90 (HSP90), a molecular chaperone involved in maintaining the stability of various oncogenic proteins. This inhibition leads to the degradation of client proteins associated with cancer progression .
Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating pathways associated with neurodegeneration .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on HSP90 Inhibition : A study demonstrated that derivatives of this compound effectively inhibited HSP90 activity in cancer cell lines, leading to decreased viability and increased apoptosis rates. The IC50 values were reported in the low micromolar range, indicating significant potency against tumor cells .
- Neuroprotective Assays : Research involving neuronal cell cultures showed that treatment with this compound led to reduced oxidative stress markers and improved cell survival rates under conditions mimicking neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
